ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate
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Description
Ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C16H18N2O3 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic heterocycle, like the parent compound pyrrole .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrole compounds are known to undergo a variety of chemical reactions. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.32600 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the sources .Future Directions
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(20)14-10(2)13(11(3)17-14)15(19)18-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQJHSIDXURRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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